molecular formula C12H14O2 B1323621 4-(2-Acetoxyphenyl)-1-butene CAS No. 890097-68-4

4-(2-Acetoxyphenyl)-1-butene

Cat. No.: B1323621
CAS No.: 890097-68-4
M. Wt: 190.24 g/mol
InChI Key: ZMLAZUMDGXZFRS-UHFFFAOYSA-N
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Description

4-(2-Acetoxyphenyl)-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the esterification of 2-hydroxyphenylbutene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced to the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyphenylbutene.

    Substitution: Various substituted phenylbutenes depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyphenyl)-1-butene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in hydrogen bonding and other interactions with biological molecules. The phenyl ring provides a hydrophobic surface that can interact with lipid membranes and proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-(2-Hydroxyphenyl)-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-(2-Methoxyphenyl)-1-butene: Contains a methoxy group instead of an acetoxy group.

    4-(2-Chlorophenyl)-1-butene: Features a chlorine atom in place of the acetoxy group.

Uniqueness: 4-(2-Acetoxyphenyl)-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological properties. The acetoxy group can be easily hydrolyzed, making the compound a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

(2-but-3-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAZUMDGXZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641186
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-68-4
Record name 2-(But-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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